molecular formula C19H26O3 B293353 4,8-dimethyl-7-(octyloxy)-2H-chromen-2-one

4,8-dimethyl-7-(octyloxy)-2H-chromen-2-one

Cat. No. B293353
M. Wt: 302.4 g/mol
InChI Key: IKVMYQMOCQKAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-dimethyl-7-(octyloxy)-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention from the scientific community due to its potential application in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 4,8-dimethyl-7-(octyloxy)-2H-chromen-2-one is not fully understood. However, studies have shown that it may exert its effects through the inhibition of various enzymes and signaling pathways, including cyclooxygenase-2 (COX-2) and nuclear factor-kappaB (NF-κB).
Biochemical and Physiological Effects:
Studies have shown that 4,8-dimethyl-7-(octyloxy)-2H-chromen-2-one has various biochemical and physiological effects. In medicinal chemistry, it has been shown to exhibit anti-inflammatory and anti-cancer properties. In agriculture, it has been shown to promote plant growth and control fungal diseases. In industry, it has been shown to act as a fluorescent dye and a corrosion inhibitor.

Advantages and Limitations for Lab Experiments

One advantage of using 4,8-dimethyl-7-(octyloxy)-2H-chromen-2-one in lab experiments is its synthetic nature, which allows for precise control over its chemical structure. Additionally, its potential applications in various fields make it a versatile compound for research. However, one limitation is the limited understanding of its mechanism of action, which may hinder its further development.

Future Directions

There are various future directions for the study of 4,8-dimethyl-7-(octyloxy)-2H-chromen-2-one. In medicinal chemistry, further research may focus on its potential as an anti-inflammatory and anti-cancer agent, as well as its potential to treat other diseases. In agriculture, further research may focus on its potential as a plant growth regulator and its ability to control other plant diseases. In industry, further research may focus on its potential as a fluorescent dye and its ability to act as a corrosion inhibitor in various applications. Additionally, further studies may aim to elucidate its mechanism of action and optimize its synthetic route.
In conclusion, 4,8-dimethyl-7-(octyloxy)-2H-chromen-2-one is a synthetic compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research may uncover its full potential and aid in the development of new drugs, agricultural products, and industrial materials.

Synthesis Methods

The synthesis of 4,8-dimethyl-7-(octyloxy)-2H-chromen-2-one involves the condensation of 4-hydroxycoumarin with 8-methyl-7-octanone in the presence of a base catalyst. The reaction proceeds through a Claisen-Schmidt condensation mechanism, and the resulting product is purified through column chromatography.

Scientific Research Applications

4,8-dimethyl-7-(octyloxy)-2H-chromen-2-one has shown potential in various scientific research fields, including medicinal chemistry, agriculture, and industry. In medicinal chemistry, it has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit cancer cell growth. In agriculture, it has been studied for its potential as a plant growth regulator, as well as its ability to control fungal diseases. In industry, it has been studied for its potential as a fluorescent dye, as well as its ability to act as a corrosion inhibitor.

properties

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

4,8-dimethyl-7-octoxychromen-2-one

InChI

InChI=1S/C19H26O3/c1-4-5-6-7-8-9-12-21-17-11-10-16-14(2)13-18(20)22-19(16)15(17)3/h10-11,13H,4-9,12H2,1-3H3

InChI Key

IKVMYQMOCQKAES-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C

Canonical SMILES

CCCCCCCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C

Origin of Product

United States

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